3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
CAS No.:
Cat. No.: VC16348031
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N4O3S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide |
| Standard InChI | InChI=1S/C19H14N4O3S/c1-26-16-5-3-2-4-15(16)23-11-21-14-10-12(6-7-13(14)18(23)25)17(24)22-19-20-8-9-27-19/h2-11H,1H3,(H,20,22,24) |
| Standard InChI Key | SEBHCIKYIVOGSB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4 |
Introduction
3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline derivatives class. It features a quinazoline core, a methoxyphenyl substituent, and a thiazole moiety, contributing to its potential biological activities. This compound is of interest in medicinal chemistry due to its structural uniqueness and potential pharmacological significance.
Structural Features
The compound's structure includes:
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Quinazoline Core: Known for its diverse biological activities, including anticancer and antimicrobial properties.
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Methoxyphenyl Substituent: Adds to the compound's lipophilicity and potential interaction with biological targets.
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Thiazole Moiety: Contributes to the compound's chemical reactivity and biological activity.
| Structural Element | Description |
|---|---|
| Quinazoline Core | Central ring system with diverse biological activities |
| Methoxyphenyl | Substituent enhancing lipophilicity and biological interactions |
| Thiazole Moiety | Enhances chemical reactivity and biological activity |
Synthesis
The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step reactions incorporating various functional groups. The process requires careful control of reaction conditions, such as temperature, solvents, and catalysts, to optimize yield and purity.
Biological Activities
Quinazoline derivatives, including 3-(2-methoxyphenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide, have been explored for their potential as:
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Anticancer Agents: Inhibiting cell growth and proliferation.
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Antimicrobial Agents: Effective against bacterial and fungal pathogens.
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Enzyme Inhibitors: Targeting specific enzymes involved in disease pathways.
| Biological Activity | Potential Use |
|---|---|
| Anticancer | Inhibiting tumor growth |
| Antimicrobial | Treating infections |
| Enzyme Inhibition | Modulating disease pathways |
Research Findings and Future Directions
In vitro and in vivo studies are essential for elucidating the mechanisms of action of this compound. Molecular docking and other computational methods can help predict its interactions with biological targets, guiding further structure optimization and biological evaluation.
| Research Method | Purpose |
|---|---|
| In Vitro Studies | Evaluating biological activity in controlled environments |
| In Vivo Studies | Assessing efficacy and safety in living organisms |
| Molecular Docking | Predicting interactions with biological targets |
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